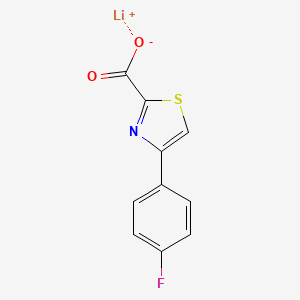![molecular formula C15H9NO4S B15233612 2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a hydroxy group, a nitro group, and a benzylidene group attached to the benzothiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.
Reduction: Formation of 2-(2-hydroxy-3-aminobenzylidene)benzo[b]thiophen-3(2H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzothiophene derivatives.
Industry: Utilized in the development of organic semiconductors for electronic devices such as organic thin-film transistors.
作用机制
The mechanism of action of 2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
2-(2-Hydroxybenzylidene)benzo[b]thiophen-3(2H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-Nitrobenzylidene)benzo[b]thiophen-3(2H)-one: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
2-(2-Hydroxy-3-methoxybenzylidene)benzo[b]thiophen-3(2H)-one: Contains a methoxy group instead of a nitro group, which may influence its electronic properties and reactivity.
Uniqueness
2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C15H9NO4S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC 名称 |
(2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H9NO4S/c17-14-9(4-3-6-11(14)16(19)20)8-13-15(18)10-5-1-2-7-12(10)21-13/h1-8,17H/b13-8+ |
InChI 键 |
RWEYFEARYCGCLM-MDWZMJQESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)/S2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
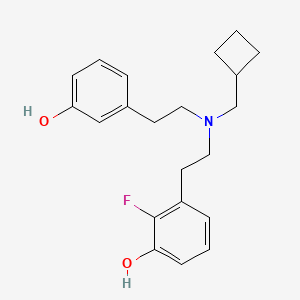
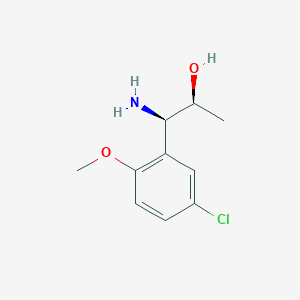
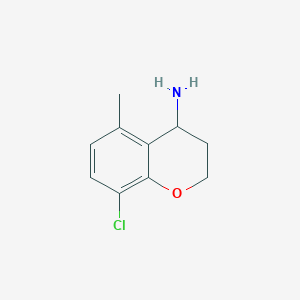

![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)


![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)
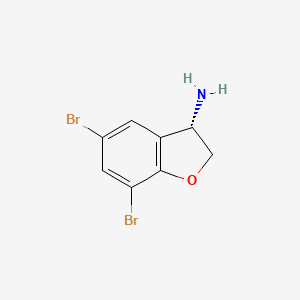
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
